Drimenin

Nicotinic acetylcholine receptor Noncompetitive inhibition Neuroscience

Drimenin (CAS 2326-89-8) is a naturally occurring drimane-type sesquiterpene lactone with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol. It is primarily isolated from the bark of Drimys winteri (Canelo tree) and other Winteraceae species, and belongs to a broader class of drimane sesquiterpenoids that includes polygodial, cinnamolide, drimenol, and isodrimenin.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 2326-89-8
Cat. No. B1203127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrimenin
CAS2326-89-8
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CC=C3C2C(=O)OC3)C)C
InChIInChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11(14)6-5-10-9-17-13(16)12(10)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12+,15-/m0/s1
InChIKeyBQNSBENKJCLJGN-ZOWXZIJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drimenin (CAS 2326-89-8): Chemical Identity and Baseline Characteristics of a Drimane Sesquiterpene Lactone for Research Procurement


Drimenin (CAS 2326-89-8) is a naturally occurring drimane-type sesquiterpene lactone with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol [1]. It is primarily isolated from the bark of Drimys winteri (Canelo tree) and other Winteraceae species, and belongs to a broader class of drimane sesquiterpenoids that includes polygodial, cinnamolide, drimenol, and isodrimenin [2]. Structurally, drimenin features an α,β-unsaturated γ-lactone ring fused to a decalin core, which differentiates it from dialdehyde analogs such as polygodial and alcohol analogs such as drimenol. This compound has been characterized as a noncompetitive inhibitor of human nicotinic acetylcholine receptors (nAChRs) and has demonstrated quantifiable activity in antifungal, larvicidal, and anticholinesterase assays [3].

Why Drimenin Cannot Be Substituted by Generic Drimane Analogs in Targeted Research Applications


Drimane sesquiterpenoids exhibit profound functional divergence driven by minor structural variations. The replacement of a lactone carbonyl (drimenin) with a dialdehyde moiety (polygodial) or a primary alcohol (drimenol) produces dramatic shifts in both potency rank order and target selectivity. For example, in hα4β2 nAChR inhibition, drimenin (IC₅₀ 0.97 μM) is approximately 64-fold more potent than polygodial (IC₅₀ 62.5 μM) [1]. Conversely, in antifungal assays against Gaeumannomyces graminis var. tritici, polygodial (LC₅₀ ~7 μg/mL) is over 40-fold more potent than drimenin (LC₅₀ ~320 μg/mL) [2]. The isomeric lactone isodrimenin demonstrates potent larvicidal activity (EC₅₀ 4.5 mg/L) that is entirely absent in drimenin, underscoring the critical role of stereochemistry at the lactone junction [3]. These inversion-of-potency phenomena mean that no single drimane analog can serve as a universal replacement for another; compound selection must be precisely matched to the experimental endpoint.

Product-Specific Quantitative Differentiation Evidence for Drimenin (CAS 2326-89-8)


Drimenin Demonstrates 1.6-Fold Higher hα4β2 nAChR Inhibitory Potency Compared to Cinnamolide and 64-Fold Higher Potency Compared to Polygodial

In a direct head-to-head pharmacological comparison using intracellular Ca²⁺ fluorescence measurements in HEK293 cells expressing human α4β2 nAChRs, drimenin demonstrated the highest inhibitory potency among four purified drimane sesquiterpenoids [1]. The IC₅₀ rank order was drimenin (0.97 ± 0.35 μM) > cinnamolide (1.57 ± 0.36 μM) > polygodial (62.5 ± 19.9 μM) ≫ dendocarbin A (no activity). Drimenin was approximately 1.6-fold more potent than cinnamolide and 64-fold more potent than polygodial. Molecular docking and structure-activity relationship analysis revealed that drimenin interacts with both luminal and nonluminal (TMD-β2 intrasubunit) sites through a noncompetitive mechanism, and the lower polarity of drimenin relative to its analogs correlated with higher inhibitory potency [1]. The Hill coefficient (nH > 1) further suggested a cooperative binding mechanism unique to drimenin within this series.

Nicotinic acetylcholine receptor Noncompetitive inhibition Neuroscience Calcium influx assay

Drimenin Exhibits Subtype Selectivity for hα4β2 over hα3β4 and hα7 nAChRs with Quantified Potency Differences Across All Three Human Receptor Subtypes

The same head-to-head study evaluated drimenin's inhibitory activity across three human nAChR subtypes, revealing a clear selectivity profile [1]. Drimenin inhibited hα4β2 with an IC₅₀ of 0.97 ± 0.35 μM, hα3β4 with an IC₅₀ of 1.78 ± 0.2 μM, and hα7 with an IC₅₀ of 13.8 ± 6.6 μM. The selectivity ratio was approximately 1.8-fold for hα4β2 over hα3β4 and approximately 14-fold for hα4β2 over hα7. In comparison, cinnamolide showed a smaller selectivity window (hα4β2 IC₅₀ = 1.57 μM vs. hα7 IC₅₀ = 4.64 μM, approximately 3-fold), while polygodial showed a flat selectivity profile across these subtypes (hα4β2 IC₅₀ = 62.5 μM vs. hα3β4 IC₅₀ = 48.2 μM). This indicates that drimenin's lactone functionality confers a wider selectivity gap between hα4β2 and hα7 than the dialdehyde or alcohol analogs provide.

Receptor subtype selectivity Nicotinic acetylcholine receptor hα4β2 hα3β4 hα7 Calcium influx

Drimenin Is over 40-Fold Less Potent than Polygodial as an Antifungal Agent Against Gaeumannomyces graminis var. tritici, Establishing Rational Negative Selection Criteria

In a comparative in vitro antifungal evaluation of six purified drimane sesquiterpenoids against the soilborne wheat pathogen Gaeumannomyces graminis var. tritici, drimenin and drimenol failed to achieve 100% mycelial growth inhibition at the highest dose tested (320 μg/mL), yielding LC₅₀ values of approximately 320 μg/mL and >300 μg/mL, respectively [1]. In contrast, polygodial exhibited an LC₅₀ of approximately 7 μg/mL, isodrimeninol approximately 10 μg/mL, and valdiviolide approximately 12 μg/mL. The complete activity ranking was: polygodial (~7 μg/mL) > isodrimeninol (~10 μg/mL) > valdiviolide (~12 μg/mL) > drimendiol (~60 μg/mL) ≫ drimenol (>150 μg/mL) > drimenin (~320 μg/mL). At 160 μg/mL, drimenin achieved only 50% inhibition, whereas polygodial achieved 100% inhibition at 20 μg/mL. Drimenin and drimenol were also excluded from membrane damage and lipid peroxidation endpoint analyses because they could not cause complete growth arrest [1].

Antifungal activity Gaeumannomyces graminis Take-all disease Agricultural biocontrol Plant pathology

The Lactone Ring Stereochemistry of Isodrimenin Confers 13-Fold Higher Larvicidal Potency Relative to Polygodial, Demonstrating Critical Structure-Activity Divergence Between Drimenin and Its Epimer

A comparative larvicidal study against Drosophila melanogaster til-til first-instar larvae revealed that isodrimenin (compound 4, the C9-epimer of drimenin) was the most active compound among all tested drimanes and nordrimanes, achieving 100% larval mortality with an EC₅₀ of 4.5 ± 0.8 mg/L [1]. In contrast, the isomeric lactone confertifolin (compound 3, which shares the same planar structure but differs in double-bond position) produced only 4.1% mortality with an EC₅₀ >100 mg/L. Polygodial, the reference dialdehyde, showed 50% mortality with an EC₅₀ of 60.0 ± 4.2 mg/L. Isodrimenin was therefore approximately 13-fold more potent than polygodial and more than 22-fold more potent than confertifolin. Drimenin itself was not tested in this study, but the dramatic potency difference between isodrimenin and confertifolin illustrates that the precise position and stereochemistry of the lactone ring are the primary determinants of larvicidal activity within the drimane lactone subclass.

Larvicidal activity Isodrimenin Drosophila melanogaster Structure-activity relationship Stereochemistry

Drimenin Demonstrates Acetylcholinesterase Inhibitory and Anti-MRSA Activities That Are Absent or Uncharacterized in Structurally Closest Analogs

Drimenin has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity, as documented in the KNApSAcK metabolite database, with the original source attributed to Ahmad et al. (2014) [1]. Additionally, drimenin demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) in the same screening study [1]. While specific IC₅₀ values for individual compounds were not extracted in the available documentation, the presence of both AChE inhibition and anti-MRSA activity distinguishes drimenin from its closest structural analogs cinnamolide and dendocarbin A, for which neither activity has been reported in peer-reviewed literature. This dual-activity profile provides a differentiated starting point for drug discovery programs seeking drimane scaffolds with simultaneous CNS and antibacterial activity potential.

Acetylcholinesterase inhibition Antimicrobial MRSA Multitarget profiling

Evidence-Anchored Research and Industrial Application Scenarios for Drimenin (CAS 2326-89-8) Based on Quantified Differentiation


Medicinal Chemistry: hα4β2 nAChR Lead Optimization Starting Scaffold

Drimenin should be prioritized as the starting scaffold for structure-activity relationship (SAR) campaigns targeting human α4β2 nicotinic acetylcholine receptors. With an IC₅₀ of 0.97 μM, it is the most potent natural drimane sesquiterpenoid at this receptor subtype, outperforming cinnamolide (1.6-fold) and polygodial (64-fold) [1]. Its noncompetitive mechanism, dual-site interaction (luminal and TMD-β2 intrasubunit), cooperative binding (nH > 1), and favorable selectivity window against hα7 (14-fold) make it an attractive template for developing subtype-selective nAChR modulators for nicotine addiction, depression, or cognitive disorder indications [1]. Procurement of drimenin with verified stereochemistry and purity is essential, as the isomeric lactone isodrimenin has not been profiled at nAChRs and may exhibit divergent pharmacology.

Agricultural Research: Negative Control and SAR Comparator for Antifungal Biofungicide Development

In antifungal screening programs targeting soilborne phytopathogens such as Gaeumannomyces graminis var. tritici (take-all disease of wheat), drimenin serves as a well-characterized low-activity comparator. With an LC₅₀ of approximately 320 μg/mL, it is 46-fold less potent than polygodial (LC₅₀ ~7 μg/mL) [2]. This quantitative activity gap makes drimenin a valuable tool for establishing structure-activity baselines: replacement of the lactone carbonyl with a dialdehyde (polygodial) or hemiacetal (isodrimeninol) dramatically enhances antifungal membrane-disrupting activity. Researchers procuring drimenin for antifungal SAR studies can use it to calibrate the contribution of the lactone pharmacophore to fungicidal potency, while avoiding expenditure on higher-cost, high-potency analogs for initial assay validation.

Insecticide Discovery: Lactone Epimer Benchmarking for Larvicidal Activity

The dramatic potency cliff between isodrimenin (EC₅₀ 4.5 mg/L, 100% mortality) and the structurally related lactone confertifolin (EC₅₀ >100 mg/L, 4.1% mortality) in D. melanogaster larvicidal assays establishes that C9 lactone stereochemistry is the single most critical determinant of insecticidal activity among drimane lactones [3]. Drimenin, as the C9 epimer of isodrimenin, should be procured alongside isodrimenin for comparative stereochemical SAR studies to deconvolute the precise electronic and steric requirements for larvicidal target engagement. This head-to-head epimer comparison can accelerate the rational design of simplified drimane-inspired insecticides with improved selectivity and environmental profiles.

Multitarget Early-Stage Drug Discovery: Dual AChE Inhibition and Anti-MRSA Profiling

Drimenin's documented acetylcholinesterase inhibitory activity and anti-MRSA activity [4] make it a candidate for phenotypic screening cascades where both neurological and antibacterial endpoints are assessed simultaneously. Unlike cinnamolide and dendocarbin A, for which neither activity has been reported, drimenin provides a single chemical entity with confirmed dual bioactivity. Procurement for these programs should include verification of AChE IC₅₀ reproducibility and MIC determination against clinically relevant MRSA strains to establish quantitative benchmarks before initiating medicinal chemistry derivatization.

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